molecular formula C21H21N3O3S2 B2529627 Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate CAS No. 1170984-30-1

Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate

Cat. No. B2529627
CAS RN: 1170984-30-1
M. Wt: 427.54
InChI Key: DYTALFNZEXDBDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes compounds like DM-1, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of DM-1 is characterized by a benzothiazole ring attached to a piperazine ring via a carbonyl group. The benzothiazole ring is further substituted with a methylthio group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives like DM-1 are complex and involve multiple steps. These reactions often involve the formation of new carbon-nitrogen and carbon-sulfur bonds .


Physical And Chemical Properties Analysis

DM-1 is a compound with a molecular formula of C21H21N3O3S2 and a molecular weight of 427.54. Further physical and chemical properties such as solubility, melting point, and boiling point are not available from the current search results.

Scientific Research Applications

    Antitumor and Cytotoxic Activity

    • DM-1 has been extensively studied for its antitumor properties. It demonstrates cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment.
    • Notably, Gulsory and Guzeldemirci synthesized a related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which exhibited potent effects against prostate cancer .

    Antimicrobial Potential

    • Thiazole derivatives, including DM-1, have shown antimicrobial activity. These compounds could be explored as potential agents against bacterial and fungal infections .

    Drug Delivery Enhancement

    • The insertion of a piperazine unit in DM-1 significantly improved its aqueous solubility and oral absorption. This enhancement could be leveraged for drug delivery systems .

Mechanism of Action

While the exact mechanism of action of DM-1 is not clear from the available information, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Future Directions

Benzothiazole derivatives like DM-1 have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess the efficacy and safety of these compounds in humans.

properties

IUPAC Name

methyl 2-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-27-20(26)16-6-4-3-5-15(16)19(25)23-9-11-24(12-10-23)21-22-17-8-7-14(28-2)13-18(17)29-21/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTALFNZEXDBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate

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